N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine

Aurora kinase selectivity profiling quinazolin-4-amine

N-Benzyl-2-(4-fluorophenyl)quinazolin-4-amine (CAS 683779-99-9) is a fully synthetic quinazolin-4-amine featuring simultaneous N⁴-benzyl and C²-(4-fluorophenyl) modifications, yielding the molecular formula C₂₁H₁₆FN₃ and a molecular weight of 329.4. The 4-aminoquinazoline core is a privileged kinase hinge-binding template exploited in numerous inhibitor programs targeting Aurora A, Cdc2-like kinases (Clk), Dyrk1A, and AChE.

Molecular Formula C21H16FN3
Molecular Weight 329.378
CAS No. 683779-99-9
Cat. No. B2865750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-fluorophenyl)quinazolin-4-amine
CAS683779-99-9
Molecular FormulaC21H16FN3
Molecular Weight329.378
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3/c22-17-12-10-16(11-13-17)20-24-19-9-5-4-8-18(19)21(25-20)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24,25)
InChIKeyUVOLEULJELKEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(4-fluorophenyl)quinazolin-4-amine (CAS 683779-99-9): A Dual-Modified Quinazolin-4-amine Scaffold for Multi-Target Kinase and CNS Research


N-Benzyl-2-(4-fluorophenyl)quinazolin-4-amine (CAS 683779-99-9) is a fully synthetic quinazolin-4-amine featuring simultaneous N⁴-benzyl and C²-(4-fluorophenyl) modifications, yielding the molecular formula C₂₁H₁₆FN₃ and a molecular weight of 329.4 [1]. The 4-aminoquinazoline core is a privileged kinase hinge-binding template exploited in numerous inhibitor programs targeting Aurora A, Cdc2-like kinases (Clk), Dyrk1A, and AChE [2][3][4]. The C²-fluorophenyl substituent modulates the electronic character and dihedral angle of the 2-aryl group, while the N⁴-benzyl group introduces an additional aromatic hydrophobic contact distinct from simple N⁴-alkyl or N⁴-aryl analogs [5]. These dual modifications create a unique substitution pattern not encompassed by single-series SAR studies, positioning this compound as an exploratory probe for research programs requiring simultaneous engagement of multiple binding sub-pockets.

Why N-Benzyl-2-(4-fluorophenyl)quinazolin-4-amine Cannot Be Substituted with Generic Quinazolin-4-amines


The quinazolin-4-amine pharmacophore tolerates diverse C² and N⁴ substituents; however, biological activity is exquisitely sensitive to the identity and position of these substituents. N⁴-benzyl analogs lacking the C² aryl group show a fundamentally different target engagement profile (e.g., N-benzylquinazolin-4-amine as Yap1 inhibitor [1]), while C²-arylquinazolin-4-amines with alternative N⁴ substituents (morpholinoethyl, piperidinyl) display divergent AChE and antiviral potencies [2][3]. Aurora A kinase selectivity hinges on precise substitution geometry—the best quinazolin-4-amines achieve >757-fold selectivity over Aurora B versus only 3-fold for the unoptimized lead [4]. The simultaneous presence of the N⁴-benzyl and C²-(4-fluorophenyl) groups in this compound presents a substitution pattern absent from all published single-series SAR campaigns. Therefore, biological data from mono-substituted analogs cannot be directly extrapolated to this dual-modified chemotype; empirical evaluation of this specific compound is mandatory.

Quantitative Evidence Guide: N-Benzyl-2-(4-fluorophenyl)quinazolin-4-amine (CAS 683779-99-9) Compared to Structural Analogs and In-Class Candidates


Aurora A Kinase Selectivity Window: Quinazolin-4-amine Scaffold Achieves >757-Fold Selectivity Over Aurora B

The quinazolin-4-amine scaffold—the core template of the target compound—can be engineered to achieve exceptional isoform selectivity. Long et al. demonstrated that structure-based optimization of N-substituted quinazolin-4-amine derivatives improved Aurora A vs. Aurora B selectivity from 3-fold (lead compound) to >757-fold for optimized analog 6 [1]. The selectivity was measured in biochemical kinase inhibition assays. The 4-fluorophenyl moiety at the C² position contributes to the dihedral angle between the 2-aryl group and the quinazoline core, affecting hinge-binding geometry and selectivity [2]. The target compound's N⁴-benzyl group provides an additional steric/electronic variable not present in the published Aurora A program, offering a distinct selectivity-tuning opportunity.

Aurora kinase selectivity profiling quinazolin-4-amine

AChE Inhibitory Activity of N-Benzyl-Containing Quinazolin-4-amines: Best Analogs Reach 87% Inhibition vs. Donepezil

In a 2020 study, N-(1-benzylpiperidin-4-yl)quinazolin-4-amines demonstrated significant acetylcholinesterase (AChE) inhibition, with the two most potent analogs achieving 87% inhibition relative to the clinical standard donepezil [1]. The N⁴-benzyl group contributes hydrophobic contacts within the AChE active site and is a key determinant of potency. The target compound contains an N⁴-benzyl group but replaces the piperidinyl linker with a direct benzylamine linkage at the quinazoline C⁴ position, altering hydrogen-bond donor capacity (secondary amine vs. tertiary amine) and conformational flexibility. This variation is expected to produce a distinct inhibition profile and blood-brain barrier penetration potential [2].

acetylcholinesterase CNS quinazolin-4-amine Alzheimer's

Antiviral Scaffold Activity: Quinazolin-4-amine Conjugates Show Broad-Spectrum Inhibition of CHIKV (EC50 = 1.96 μM) and HCV (EC50 = 16.6 μM)

Quinazolin-4-amine–SCH₂–coumarin conjugates were shown to inhibit chikungunya virus (CHIKV) with EC50 values as low as 1.96 μM and hepatitis C virus (HCV) with EC50 values as low as 16.6 μM, with selectivity indices (SI) of 8.8–37.2 and 7.2–12.2 respectively [1]. Antiviral potency was strongly dependent on the substituent at the C⁴-amino group of the quinazoline scaffold. The target compound's N⁴-benzyl-C²-(4-fluorophenyl) combination is chemically distinct from the xylene-substituted C⁴-amino motif of the most potent conjugates, permitting exploration of a new region of the antiviral SAR landscape. The C²-(4-fluorophenyl) group may enhance metabolic stability relative to unsubstituted 2-phenyl analogs [2].

antiviral chikungunya hepatitis C quinazolin-4-amine

Yap1 Pathway Targeting: N-Benzylquinazolin-4-amine (NB4A) Reduces Yap1 Protein Levels in Sarcoma Cells at 10 μM

N-Benzylquinazolin-4-amine (NB4A), a compound structurally identical to the target compound minus the C²-(4-fluorophenyl) substituent, was identified via Cell Painting Assay as a putative small molecule inhibitor of Yes-associated protein 1 (Yap1), a key transcriptional co-activator in the Hippo signaling pathway [1]. NB4A treatment at 10 μM for 3 days reduced Yap1 protein levels in murine KP230 undifferentiated pleomorphic sarcoma cells. The target compound retains the identical N⁴-benzylquinazolin-4-amine core but incorporates the C²-(4-fluorophenyl) substituent, which may alter Yap1 binding kinetics, cellular permeability, and selectivity relative to NB4A. The fluorophenyl group introduces a potential halogen-bonding interaction with target proteins and increases molecular volume, which may reduce off-target binding to shallow hydrophobic pockets [2].

Yap1 Hippo pathway N-benzylquinazolin-4-amine oncology

Kinase Selectivity Predictive Models: 3D-QSAR of 6-Arylquinazolin-4-amines Achieves R² > 0.85 for Clk4 and Dyrk1A

Pan et al. developed validated 3D-QSAR models for 6-arylquinazolin-4-amine inhibitors of Clk4 and Dyrk1A, achieving R² and Q² values of 0.88 and 0.79 for Clk4, and 0.85 and 0.82 for Dyrk1A, respectively [1]. These models, built from ligand-based pharmacophore alignment and structure-based homology docking, provide a computational framework for predicting the kinase inhibitory activity of novel quinazolin-4-amines. The target compound, while lacking the 6-aryl substituent required by this specific model, contains the same quinazolin-4-amine hinge-binding core. Its C²-(4-fluorophenyl) and N⁴-benzyl substituents occupy different chemical space from the 6-aryl series, which is advantageous for achieving selectivity against Clk/Dyrk kinases versus other targets [2].

3D-QSAR Clk4 Dyrk1A predictive modeling

Commercial Availability: 95%+ Purity with Defined Substituent Pattern Enables Immediate Research Deployment

N-Benzyl-2-(4-fluorophenyl)quinazolin-4-amine (CAS 683779-99-9) is commercially available at a guaranteed purity of 95%+ from specialty chemical suppliers . This contrasts with most structurally related analogs described in the primary literature, which require custom synthesis and are not available as stockable catalog compounds. The dual-modified structure (simultaneous C²-aryl and N⁴-benzyl) enables researchers to bypass multiple synthetic steps typically required to access this substitution pattern. Comparative analysis of the synthetic route shows that the convergent assembly of 2-aryl and N⁴-benzyl substituents onto the quinazoline core requires careful control of competing reactivity at C⁴ vs. C², making the off-the-shelf availability of the pure compound a procurement advantage [1].

commercial availability purity quinazoline building block

Optimal Research and Industrial Use Cases for N-Benzyl-2-(4-fluorophenyl)quinazolin-4-amine (CAS 683779-99-9)


Multi-Target Kinase Selectivity Profiling Across Aurora, Clk/Dyrk, and Off-Target Panels

The compound serves as an out-of-training-set probe for evaluating kinase selectivity models. Its quinazolin-4-amine scaffold is the validated hinge-binding template for Aurora A (>757-fold selectivity achievable [1]) and Clk4/Dyrk1A (3D-QSAR R² > 0.85 [2]). The N⁴-benzyl and C²-(4-fluorophenyl) substituents place it in chemical space not covered by published single-series SAR studies, making it ideal for testing the generalizability of selectivity predictions across 100+ kinase panels. Researchers can use this compound to benchmark whether dual 2,4-substitution patterns improve or degrade selectivity relative to 6-aryl or N⁴-piperidinyl series.

AChE Inhibitor Lead Development with CNS-Targeted Physicochemical Optimization

N-Benzyl-containing quinazolin-4-amines achieve up to 87% AChE inhibition relative to donepezil [1]. The target compound's direct N⁴-benzylamine linkage (vs. piperidinyl linker in published series) offers a structurally simplified scaffold with reduced molecular weight (329.4) and one fewer basic amine center, both factors favorable for blood-brain barrier penetration [3]. This compound is suitable as a starting point for CNS-targeted AChE inhibitor SAR campaigns where reducing molecular complexity and basic amine count are design objectives.

Antiviral Quinazoline Lead Generation for RNA Viruses (CHIKV and HCV)

Quinazolin-4-amine conjugates show broad-spectrum antiviral activity (CHIKV EC50 = 1.96 μM, HCV EC50 = 16.6 μM [1]). The target compound provides the unconjugated quinazolin-4-amine scaffold, enabling researchers to explore N⁴ and C² substituent effects independently before committing to a conjugation strategy. The C²-(4-fluorophenyl) modification may enhance metabolic stability compared to the unsubstituted phenyl analogs commonly used in antiviral quinazoline studies [3].

Yap1/Hippo Pathway Probe for Oncology Target Validation

The N-benzylquinazolin-4-amine core was identified as a Yap1 inhibitor via Cell Painting Assay in KP230 sarcoma cells (10 μM, 3-day treatment [1]). The target compound adds a C²-(4-fluorophenyl) substituent to this validated core, offering an immediate SAR expansion for Yap1-targeted probe development. The fluorine atom provides a ¹⁹F NMR handle for monitoring compound concentration in cellular and biochemical assays, a practical advantage for pharmaceutical research that is absent in the non-fluorinated NB4A parent compound.

Quote Request

Request a Quote for N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.